molecular formula C10H12O2 B1298940 3-Isopropoxybenzaldehyde CAS No. 75792-33-5

3-Isopropoxybenzaldehyde

Cat. No.: B1298940
CAS No.: 75792-33-5
M. Wt: 164.2 g/mol
InChI Key: NOBKCEXLDDGYID-UHFFFAOYSA-N
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Description

3-Isopropoxybenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a benzaldehyde derivative where the aldehyde group is substituted at the meta position with an isopropoxy group. This compound is known for its versatility and is widely used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isopropoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Another method involves the Williamson ether synthesis, where 3-hydroxybenzaldehyde is reacted with isopropyl iodide in the presence of a strong base like sodium hydride. This reaction also takes place in an organic solvent under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-Isopropoxybenzoic acid.

    Reduction: 3-Isopropoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Isopropoxybenzaldehyde is utilized in numerous scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is employed in the manufacture of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of various products. The aldehyde group is particularly reactive, allowing it to participate in nucleophilic addition and condensation reactions .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.

    4-Isopropoxybenzaldehyde: Similar structure but with the isopropoxy group at the para position instead of the meta position.

Uniqueness

3-Isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group at the meta position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it distinct from other benzaldehyde derivatives and allows for specific applications in research and industry .

Properties

IUPAC Name

3-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBKCEXLDDGYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351898
Record name 3-Isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75792-33-5
Record name 3-Isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75792-33-5
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Synthesis routes and methods I

Procedure details

Ex-645A) 3-Hydroxybenzaldehyde (5.60 g, 45.9 mmol) and 2-iodopropane (7.86 g, 46.2 mmol) were dissolved in 50 mL of isopropanol. Potassium carbonate (20 g, 145 mmol) was added, and the mixture was heated to reflux for 8 h, at which time TLC analysis indicated that the reaction had gone to completion. Water was added to dissolve all solids, and the mixture was extracted with ether (3×). The combined ether layer was washed with water, 2 M NaOH, again with water until clear (4×), and finally with brine. The solution was dried over MgSO4, filtered, and evaporated to give 5.03 g (67%) of the desired 3-isopropoxybenzaldehyde product as a pale oil. 1H NMR (C6D6) δ9.62 (s, 1H), 7.29 (s, 1H), 7.03 (m, 1H), 6.91 (t, 1H), 6.84 (m, 1H), 4.03 (septet, 1H), 0.96 (d, 6H).
Quantity
5.6 g
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7.86 g
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50 mL
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20 g
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Synthesis routes and methods II

Procedure details

3-Isopropoxybenzaldehyde was prepared from 3-hydroxybenzaldehyde and isopropyl iodide analogous to the procedure described in Example 361. By using the procedure of Example 151 this aldehyde was transformed to 2-(3-isopropoxyphenyl)ethylamine, which was reacted with the product of Example 103, following the procedure of Example 105 to give the titled product.
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Synthesis routes and methods III

Procedure details

Step AU (1). A solution of 3-hydroxybenzaldehyde (67 g, 549 mmol), 2-iodopropane (100 g, 588 mmol) and K2CO3 (130 g, 942 mmol) in 400 mL DMF was stirred for 18 h. To the above solution was added 2-iodopropane (20 g, 117 mmol) and K2CO3 (20 g, 145 mmol) and the mixture was stirred for another 24 h. The reaction mixture was poured into 300 mL water which was extracted with EtOAc (200 mL×3). The combined organic layers were washed with water (100 mL×3), dried over Na2SO4, filtered, and concentrated in vacuo to afford 77 g (85% yield) of 3-isopropoxybenzaldehyde as an oil. 1H NMR (300 MHz, CDCl3) δ 1.29-1.31 (d, 6H) 4.5-4.6 (m, 1H) 7.0-7.1 (m, 1H) 7.3-7.4 (m, 3H).
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67 g
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100 g
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130 g
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400 mL
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20 g
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20 g
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300 mL
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Synthesis routes and methods IV

Procedure details

A mixture of commercially available 3-hydroxybenzaldehyde (3.000 g; 24.60 mmol), 2-iodopropane (12.528 g; 73.70 mmol), K2CO3 (6.790 g; 49.10 mmol), and Cs2CO3 (1.601 g; 4.91 mmol) in anh. DMF (60 ml) was stirred at rt, under nitrogen, for 17 h. Et2O was added and the organic layer was washed with water, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 3-isopropoxybenzaldehyde as a yellow oil. LC-MS (conditions A): tR=0.76 min.; [M+H]+: 165.24 g/mol.
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3 g
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12.528 g
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6.79 g
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Cs2CO3
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1.601 g
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60 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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